Chrysanthemoyl chloride

Description

Historical Trajectories and Evolution of its Role

The journey of chrysanthemoyl chloride is intrinsically linked to the history of insecticides. The story begins with natural pyrethrins (B594832), compounds extracted from pyrethrum flowers (Chrysanthemum cinerariaefolium) known for their potent insecticidal properties and low mammalian toxicity. asianpubs.org The foundational work on the structure of the active components in these natural extracts, namely chrysanthemic acid and pyrethric acid, was carried out by Staudinger and Ruzicka in the early 20th century. jst.go.jp

Following the elucidation of these structures, the focus of research shifted towards creating synthetic analogues to overcome the limitations of natural pyrethrins, such as their instability in light. jst.go.jp This marked the beginning of the era of synthetic pyrethroids. In the mid-20th century, researchers began to use derivatives of chrysanthemic acid to create more stable and effective insecticides. This compound emerged as a pivotal reagent in this endeavor. For instance, in the development of tetramethrin (B1681291), one of the early synthetic pyrethroids, scientists at Sumitomo Chemical Co., Ltd. utilized this compound to acylate various molecular fragments in an attempt to synthesize novel amides and esters with enhanced insecticidal activity. jst.go.jpnih.gov This strategic use of this compound as a reactive intermediate for acylating alcohol and amine moieties became a fundamental approach in the development of a vast array of subsequent synthetic pyrethroids. jst.go.jpunamur.be

Strategic Importance as a Key Intermediate and Reagent

The strategic importance of this compound in organic synthesis is anchored in its role as a key building block for a multitude of commercially significant compounds, particularly in the agrochemical sector. cymitquimica.com It is most widely recognized as an essential intermediate in the manufacturing of synthetic pyrethroid insecticides. chemicalbook.com The synthesis of these insecticides is by far the most common application, where this compound is reacted with various alcohol components to produce the final ester products. unamur.be

This process has led to the creation of numerous widely used pyrethroids, including:

Allethrin chemicalbook.com

Permethrin chemicalbook.com

Cypermethrin (B145020) unamur.be

Deltamethrin (B41696) unamur.be

Phenothrin chemicalbook.comjst.go.jp

Tetramethrin nih.gov

Cyphenothrin unamur.be

Empenthrin chemicalbook.com

The versatility of this compound extends beyond insecticides. Research has demonstrated its utility in synthesizing novel benzimidazole (B57391) derivatives that exhibit promising fungicidal activity against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov In these syntheses, this compound is used to introduce the chrysanthemum acid moiety into the benzimidazole scaffold, creating new ester compounds for biological evaluation. nih.gov This highlights its value as a versatile reagent for incorporating the unique cyclopropane (B1198618) structure of chrysanthemic acid into diverse molecular frameworks, enabling the exploration of new bioactive compounds in medicinal chemistry and materials science. cymitquimica.com

Table 1: Prominent Pyrethroids Synthesized from this compound

| Pyrethroid | Alcohol Moiety Precursor | Reference(s) |

| Allethrin | Allethrolone | chemicalbook.com, unamur.be |

| Tetramethrin | N-hydroxymethyl phthalimide | nih.gov |

| Phenothrin | 3-Phenoxybenzyl alcohol | jst.go.jp, unamur.be |

| Cyphenothrin | 3-Phenoxy-mandelonitrile | unamur.be |

| Cypermethrin | 3-Phenoxy-mandelonitrile | unamur.be |

| Deltamethrin | 3-Phenoxy-mandelonitrile | unamur.be |

Conceptual Framework of its Chemical Behavior in Research Contexts

The chemical behavior of this compound is dominated by the high reactivity of its acyl chloride functional group. cymitquimica.comebsco.com As with other acyl chlorides, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.com This reactivity is the cornerstone of its utility in synthesis. ebsco.com When it reacts with a nucleophile, such as an alcohol or an amine, the chlorine atom is displaced, forming a new ester or amide bond, respectively, with the release of hydrogen chloride as a byproduct. ebsco.com This fundamental reaction is the most critical aspect of its chemical behavior and is the primary method for synthesizing pyrethroid esters. asianpubs.orgunamur.be The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl formed. tandfonline.com

Beyond its primary role in esterification, this compound exhibits other important chemical behaviors that have been the subject of research. One notable transformation is its reaction with Lewis acids. Studies have shown that treating enantiomerically pure this compound with a catalytic amount of a Lewis acid can lead to racemization. unamur.beoup.com This process is significant because controlling the stereochemistry of the cyclopropane ring is crucial for the insecticidal activity of the final pyrethroid product. Understanding and controlling this racemization is therefore important for producing specific, highly active stereoisomers. unamur.be The compound's reactivity makes it a valuable model for studying the chemical transformations of complex, multifunctional molecules. unamur.be

Table 2: Physical Properties of this compound Isomers

| Property | (±)-trans-chrysanthemoyl chloride | (±)-cis-chrysanthemoyl chloride | Reference(s) |

| Boiling Point | 50–51°C / 19 Pa | 50–51°C / 19 Pa | chemicalbook.com |

| 96–96.5°C / 1.6 kPa | 96.5–98°C / 1.6 kPa | chemicalbook.com | |

| Refractive Index (n²⁰D) | 1.4856 | 1.4907 | chemicalbook.com |

Structure

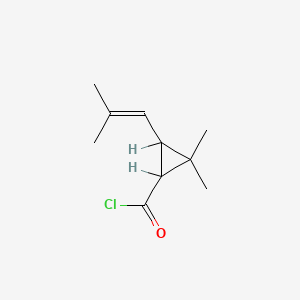

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTCVNLNEOVBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931698 | |

| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-81-5, 4489-14-9, 53955-46-7 | |

| Record name | Chrysanthemic acid chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053955467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysanthemoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chrysanthemoyl Chloride

Classical Preparation Routes from Chrysanthemic Acids

The traditional and most direct methods for preparing chrysanthemoyl chloride involve the conversion of chrysanthemic acid using standard chlorinating agents. smolecule.com These routes are well-established and widely used in industrial applications.

Two principal reagents are commonly employed for the direct chlorination of chrysanthemic acid: thionyl chloride and phosgene (B1210022).

Thionyl Chloride (SOCl₂): A widely utilized method involves reacting chrysanthemic acid with an excess of thionyl chloride. asianpubs.orgvulcanchem.com The reaction converts the carboxylic acid functional group directly into an acyl chloride.

Phosgene (COCl₂): An alternative industrial method is the phosgene process. chemicalbook.com In this procedure, chrysanthemic acid is dissolved in a solvent like toluene (B28343) with a catalyst, and gaseous phosgene is introduced to effect the chlorination. chemicalbook.com

Optimizing reaction parameters is crucial for maximizing yield and product purity while minimizing side reactions and processing time.

For the thionyl chloride method, a typical procedure involves stirring a solution of chrysanthemic acid and excess SOCl₂ at a temperature of 50-60°C for approximately four hours. asianpubs.org Following the reaction, the volatile excess thionyl chloride is removed under reduced pressure to yield the crude this compound. asianpubs.org

In the phosgene process, the reaction is typically heated to around 90°C in a toluene solvent. chemicalbook.com Upon completion, the reaction mixture is purged with nitrogen gas to remove any residual phosgene. The final product is then isolated by distillation under reduced pressure. chemicalbook.com A significant advantage of the phosgene method is that it often produces this compound of high purity, which may not require further rectification. chemicalbook.com

Table 1: Comparison of Classical Direct Chlorination Methods

| Feature | Thionyl Chloride Method | Phosgene Method |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Phosgene (COCl₂) |

| Typical Solvent | Not specified, often neat or in an inert solvent | Toluene chemicalbook.com |

| Reaction Temperature | 50-60°C asianpubs.org | ~90°C chemicalbook.com |

| Work-up | Removal of excess reagent under reduced pressure asianpubs.org | Nitrogen purge followed by vacuum distillation chemicalbook.com |

| Reported Purity | Yields crude product requiring potential purification asianpubs.org | Generally high purity, may not need rectification chemicalbook.com |

Enantioselective Synthesis of Chiral this compound Precursors

The biological activity of pyrethroid insecticides is highly dependent on their stereochemistry. Consequently, the synthesis of specific enantiomers of this compound is of paramount importance for producing effective and targeted agrochemicals.

The synthesis of enantiomerically pure this compound begins with obtaining the corresponding enantiopure chrysanthemic acid. unamur.be The process often starts with a mixture of chrysanthemic acid isomers, which must first undergo separation of the cis and trans diastereomers, followed by the resolution of each racemic mixture to isolate the desired single enantiomer. unamur.be For instance, the synthesis of highly active pyrethroids like (1R,3R)-cis-cypermethrin and (1R,3R)-cis-deltamethrin requires the corresponding (1R,3R)-cis-chrysanthemoyl chloride as a key building block, which is derived from the enantiopure acid. unamur.be The availability of specific enantiomers, such as (R)-(+)-trans-chrysanthemoyl chloride, is also crucial for other applications, including their use as chiral derivatizing agents for the analytical resolution of enantiomeric alcohols and amines. researchgate.net

A critical challenge during the conversion of an enantiopure chrysanthemic acid to its acid chloride is the preservation of its stereochemical integrity. The functionalization step is susceptible to racemization, which would nullify the difficult and costly process of chiral resolution.

The choice of reagents and reaction conditions is vital for maintaining chiral fidelity. It has been demonstrated that Lewis acids can catalyze the racemization of this compound. oup.com For example, treating (1S,3S)-trans-chrysanthemoyl chloride with boron trichloride (B1173362), a Lewis acid, can lead to complete racemization in under 0.2 hours, even at a low temperature of -40°C. unamur.be This highlights the necessity of avoiding Lewis acidic conditions or impurities during synthesis and handling. To mitigate the risk of racemization, chlorination reactions are often performed under carefully controlled conditions, such as at low temperatures. nih.gov

Table 2: Factors Influencing Chiral Fidelity During Synthesis

| Factor | Influence on Chiral Fidelity | Mitigation Strategy |

|---|---|---|

| Lewis Acids | Can catalyze rapid racemization unamur.beoup.com | Strict avoidance of Lewis acidic reagents (e.g., Boron trichloride) and conditions. |

| Temperature | Higher temperatures can increase the rate of racemization. | Performing the chlorination and subsequent reactions at reduced temperatures (e.g., -5°C). nih.gov |

| Reagent Purity | Acidic impurities in reagents or solvents can promote racemization. | Use of high-purity reagents and anhydrous solvents. |

Emerging and Sustainable Synthetic Protocols

In line with the principles of green chemistry, modern synthetic efforts are aimed at developing more sustainable, efficient, and environmentally benign protocols. oaepublish.com These emerging strategies seek to reduce waste, avoid hazardous materials, and utilize renewable resources.

For this compound and its precursors, this includes a shift away from hazardous reagents like phosgene. A significant area of development is the use of biocatalysis. Patented methods now employ enzymes for the kinetic resolution of racemic chrysanthemic acid esters to produce enantiopure d-trans dichlor chrysanthemic acid, a key precursor. google.com This biocatalytic approach offers a more environmentally friendly alternative to traditional chemical resolution methods. google.com

Looking further ahead, the biosynthesis of the core acid moiety represents a highly sustainable long-term goal. Research into the microbial fermentation pathways to produce chrysanthemic acid from simple sugars like glucose could eventually replace the need for chemical synthesis entirely. science.gov Furthermore, the integration of automated, self-optimizing robotic platforms presents an emerging technological frontier. nih.gov Such systems can continuously monitor reactions and adjust parameters in real-time to maximize yield and minimize byproduct formation, leading to more efficient and sustainable chemical production. nih.gov

Reactivity and Mechanistic Investigations of Chrysanthemoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of chrysanthemoyl chloride involve nucleophilic acyl substitution, where the chloride leaving group is displaced by a nucleophile. masterorganicchemistry.comchemistrytalk.org This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comsaskoer.ca Initially, the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, the carbonyl double bond is reformed, leading to the elimination of the chloride ion. libretexts.orgmasterorganicchemistry.com

Esterification Reactions with Alcohols and Phenols

The esterification of this compound with various alcohols and phenols is a cornerstone of pyrethroid synthesis. unamur.be This reaction, often referred to as alcoholysis, is typically vigorous and results in the formation of a chrysanthemate ester and hydrogen chloride gas. orgoreview.comchemguide.co.ukchemguide.co.uk The reaction is generally carried out by first preparing the acid chloride from chrysanthemic acid, which is then reacted with the desired alcohol. unamur.be To neutralize the HCl byproduct, a base such as pyridine (B92270) is often added. unamur.beorgoreview.com The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can also enhance the reaction. unamur.be

The reaction is versatile, accommodating a wide array of alcohol and phenol (B47542) substrates to produce many commercially significant insecticides. unamur.be

| Alcohol/Phenol Substrate | Resulting Product Class/Example | Reference |

| Methanol (B129727) | Methyl chrysanthemate | unamur.be |

| t-Butanol | t-Butyl chrysanthemate | unamur.be |

| l-Menthol (B7771125) | Menthyl chrysanthemate | unamur.begoogle.com |

| l-Borneol | Bornyl chrysanthemate | unamur.be |

| d-Fenchol | Fenchyl chrysanthemate | unamur.be |

| Pyrethrolone | Pyrethrins (B594832) | unamur.be |

| Cinerolone | Cinerins | unamur.be |

| Allethrolone | Allethrin | unamur.be |

| 3-Phenoxybenzyl alcohol | Phenothrin | unamur.be |

| 3-Phenoxy-α-cyanobenzyl alcohol | Cyphenothrin, Cypermethrin (B145020), Deltamethrin (B41696) | unamur.be |

The scope of the esterification reaction using this compound is broad but is significantly influenced by the structure of the alcohol substrate. orgoreview.comhmc.edu Generally, the reaction works well with primary and secondary alcohols. commonorganicchemistry.com However, the reactivity decreases with increasing steric bulk around the hydroxyl group. orgoreview.com

Primary Alcohols : React readily with this compound. orgoreview.com

Secondary Alcohols : Also react effectively, though potentially at a slower rate than primary alcohols. orgoreview.com Examples include hindered substrates like l-menthol and l-borneol. unamur.be

Tertiary Alcohols : These are the most sterically hindered and react much more slowly, often resulting in lower yields. orgoreview.comnih.gov Special conditions may be required to achieve successful esterification. commonorganicchemistry.com

Phenols : The reaction with phenols is generally less vigorous than with alcohols. chemguide.co.uk To enhance reactivity, the phenol is often converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521) before reacting with the acyl chloride. chemguide.co.uksavemyexams.com

This selectivity allows for the preferential esterification of a less hindered alcohol in the presence of a more sterically crowded one. orgoreview.com

Both steric and electronic factors govern the rate and success of esterification reactions involving this compound. researchgate.netnumberanalytics.com

Steric Factors : Steric hindrance is a major influencing factor. numberanalytics.com Bulky groups on either the alcohol nucleophile or on the this compound itself can impede the approach of the nucleophile to the carbonyl carbon, slowing the reaction. orgoreview.comresearchgate.net The inherent structure of this compound, with its substituted cyclopropane (B1198618) ring, presents considerable steric bulk.

Electronic Factors : The high reactivity of the acyl chloride is due to electronic effects. libretexts.org The chlorine atom is a strong electron-withdrawing group, which inductively destabilizes the carbonyl group and increases the partial positive charge on the carbonyl carbon. libretexts.org This enhances its electrophilicity, making it highly susceptible to nucleophilic attack. libretexts.orglibretexts.org While electronic effects in the alcohol substrate can play a role, studies on related systems suggest that steric effects are often the dominant factor in determining the reaction conditions and outcomes. unc.edu

Amidation Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding chrysanthemoyl amides. libretexts.orgcommonorganicchemistry.com This reaction follows the same nucleophilic acyl substitution mechanism as esterification, with the amine acting as the nucleophile. libretexts.org Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the hydrogen chloride formed during the reaction. saskoer.ca Alternatively, a non-nucleophilic base like triethylamine (B128534) can be used for this purpose. commonorganicchemistry.com

This reaction has been utilized in several contexts:

Insecticide Development : In early explorations, this compound was reacted with amines like 2,4-dimethylbenzylamine (B150994) to produce amides, although these often showed lower insecticidal activity than their ester counterparts. jst.go.jp

Analytical Chemistry : Chiral amines can be reacted with this compound to form diastereomeric amides. gla.ac.uk These diastereomers can then be separated and quantified using chromatographic techniques like gas chromatography to determine the enantiomeric composition of the original amine sample. gla.ac.uk

Synthesis of Primary Amides : Primary amides can be synthesized by reacting this compound with an ammonia (B1221849) source, such as ammonium (B1175870) chloride (NH₄Cl), in a suitable solvent like N-methyl pyrrolidone (NMP). ccspublishing.org.cnsioc-journal.cn

| Amine/Ammonia Source | Product Type | Application | Reference |

| Primary/Secondary Amines | Secondary/Tertiary Amides | General Amide Synthesis | libretexts.orgcommonorganicchemistry.com |

| 2,4-Dimethylbenzylamine | N-(2,4-dimethylbenzyl)chrysanthemamide | Insecticide Research | jst.go.jp |

| Chiral Amines | Diastereomeric Amides | Enantiomeric Resolution | gla.ac.uk |

| Ammonium Chloride (NH₄Cl) | Primary Amide | Primary Amide Synthesis | ccspublishing.org.cnsioc-journal.cn |

Reactions with Other Heteroatom Nucleophiles

The high reactivity of this compound allows it to react with other heteroatom nucleophiles besides oxygen and nitrogen.

Reaction with Carboxylates : this compound can react with a carboxylate salt, such as sodium chrysanthemate, to form chrysanthemic anhydride. masterorganicchemistry.comsaskoer.ca This reaction also proceeds through the nucleophilic acyl substitution pathway. saskoer.ca

Reaction with Thiols : While less common, the synthesis of thioesters from acyl chlorides is a known transformation. The reaction with a thiol (R-SH) or a thiolate salt (R-S⁻) would yield a chrysanthemoyl thioester. Thiol nucleophiles are generally highly reactive. hmc.edu

Isomerization and Racemization Processes

This compound can undergo isomerization and racemization, particularly under the influence of Lewis acids. unamur.beoup.com This process is significant as the stereochemistry of the cyclopropane ring is crucial for the insecticidal activity of the final pyrethroid product.

Research has shown that enantiopure cis- or trans-chrysanthemoyl chloride can be isomerized and racemized when treated with a Lewis acid like boron trichloride (B1173362) (BCl₃). unamur.be The process is believed to occur through the cleavage of a carbon-carbon bond within the cyclopropane ring, specifically the bond between C1 and C2, which temporarily destroys the chiral centers. unamur.be Re-formation of the ring can lead to a mixture of stereoisomers. unamur.be

Key findings from these mechanistic investigations include:

The rate of racemization of cis-chrysanthemoyl chloride is reportedly independent of the starting compound's configuration. unamur.be

Temperature plays a role in the product distribution. At lower temperatures, the formation of the more thermodynamically stable trans-isomer is favored over the cis-isomer. unamur.be

At higher temperatures (e.g., 150°C), side reactions can occur, leading to the formation of acyclic byproducts like 3,3,6-trimethyl-hepta-4,6-dienoyl chloride. unamur.be

This catalyzed isomerization can be a method to convert less active or undesired stereoisomers into more active ones, as seen in related pyrethroid intermediates where cis isomers are converted to the more valuable trans isomers by heating. google.com

Mechanistic Pathways of Stereochemical Lability

The stereochemical lability of this compound in the presence of Lewis acids is explained by a proposed mechanistic pathway involving the formation of a key intermediate. unamur.beacs.org The generally accepted mechanism proceeds through the following steps:

Coordination of the Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the this compound, enhancing the electrophilicity of the carbonyl carbon and forming an acylium ion complex. acs.org

Ring Opening: The crucial step involves the cleavage of the C1-C3 bond of the cyclopropane ring. This ring-opening is facilitated by the participation of the adjacent 2-methyl-1-propenyl group, which stabilizes the resulting carbocation. This leads to the formation of a ring-opened, achiral cation. unamur.beacs.org

Ring Closure: The subsequent nucleophilic attack by a chloride ion can occur at either face of the planar cationic intermediate, followed by ring closure. This non-stereospecific ring closure leads to the formation of both cis and trans isomers, resulting in racemization. acs.org

This mechanism accounts for the observed loss of stereochemistry and the crucial role of the isobutenyl substituent in enabling the ring-opening process. The formation of this stabilized cationic intermediate is the key to the stereochemical lability of this compound under these conditions.

Carbene and Radical Based Reactions

Beyond its reactions involving the acyl chloride group, this compound can participate in reactions involving carbene and radical intermediates, expanding its synthetic utility.

Arndt-Eistert Homologation

The Arndt-Eistert homologation is a classic method for the one-carbon chain extension of carboxylic acids, proceeding through a carbene intermediate. wikipedia.orgrsc.org This reaction can be applied to this compound to synthesize homologous acids, esters, or amides. The general sequence involves:

Diazoketone Formation: this compound is reacted with diazomethane (B1218177) to form an α-diazoketone. wikipedia.orgrsc.org Two equivalents of diazomethane are typically required, with the second equivalent acting as a base to neutralize the hydrogen chloride byproduct. nih.gov

Wolff Rearrangement: The α-diazoketone, upon treatment with a catalyst such as silver(I) oxide (Ag₂O) or upon photolysis or thermolysis, undergoes the Wolff rearrangement. wikipedia.org This step involves the elimination of nitrogen gas and a 1,2-rearrangement to form a ketene (B1206846) intermediate. This rearrangement is the key step where the carbene is implicitly involved.

Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped in situ by a nucleophile. wikipedia.org If water is used, the homologous carboxylic acid is formed. Alcohols yield the corresponding homologous esters, and amines produce the homologous amides. wikipedia.orgnih.gov

This reaction provides a valuable route to modify the carbon skeleton of the chrysanthemic acid framework while retaining the cyclopropane ring structure.

Theoretical and Computational Studies on Reactivity

Computational chemistry has emerged as a powerful tool for investigating the reactivity and mechanistic details of complex molecules like this compound.

Elucidation of Reaction Mechanisms

Theoretical calculations, particularly using Density Functional Theory (DFT), can provide detailed insights into the potential energy surfaces of reactions involving this compound and its parent acid. nih.govresearchgate.net For instance, computational studies on the decomposition of chrysanthemic acid have shed light on various possible pathways, including cis-trans isomerization, rearrangement, and fragmentation. nih.govresearchgate.net

These studies have shown that the rearrangement of the vinylcyclopropane (B126155) system can occur through a stepwise mechanism involving diradical intermediates. nih.gov The calculated activation barriers for these processes help to understand the feasibility of different reaction channels under thermal or photochemical conditions. For example, a computational study on chrysanthemic acid decomposition predicted that a rearrangement pathway to form a lactone is energetically more favorable than fragmentation into a carbene. nih.govresearchgate.net These theoretical findings on the parent acid can be extrapolated to understand the potential reactivity of this compound, as the fundamental cyclopropane ring and isobutenyl group structure is maintained.

Prediction of Reaction Outcomes

Computational methods are increasingly used to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity. nih.gov For a molecule with multiple reactive sites like this compound (the acyl chloride, the double bond, and the cyclopropane ring), theoretical models can help predict which site is most likely to react under specific conditions.

By calculating the energies of possible transition states and intermediates for different reaction pathways, it is possible to predict the most likely product. nih.gov For example, in reactions with nucleophiles, computational models can predict whether the reaction will occur at the carbonyl carbon (nucleophilic acyl substitution) or at the double bond (addition). While specific computational studies predicting the outcomes of a wide range of reactions for this compound are not extensively documented in the literature, the principles of predictive computational chemistry are applicable. These methods can guide synthetic chemists in designing experiments and optimizing reaction conditions to achieve the desired products.

Advanced Applications in Targeted Organic Synthesis

Role in the Synthesis of Pyrethroid Derivatives

Chrysanthemoyl chloride is a cornerstone in the chemical synthesis of pyrethroids, a major class of synthetic insecticides structurally modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers. asianpubs.orgwikipedia.org The primary role of this acyl chloride is to introduce the chrysanthemate moiety into the target molecule through esterification. arkat-usa.orgnih.gov

Construction of Ester Linkages in Pyrethrin Analogs

The fundamental reaction in the synthesis of pyrethroids is the formation of an ester bond between a cyclopropanecarboxylic acid (like chrysanthemic acid) and a specific alcohol. nih.gov Using the acid chloride form, this compound, provides a highly reactive electrophile for this transformation. The synthesis is typically achieved by reacting this compound with the desired alcohol in the presence of a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct. asianpubs.org This method is a versatile and widely employed strategy for creating the ester linkage that is essential for the insecticidal activity of pyrethrin analogs. asianpubs.orgdtic.mil The reaction proceeds via a nucleophilic acyl substitution, where the oxygen atom of the alcohol attacks the carbonyl carbon of the acid chloride. youtube.com

Synthesis of Synthetic Pyrethroids (e.g., Tetramethrin (B1681291), Phenothrin, Resmethrin)

This compound and its parent acid are instrumental in the industrial production of numerous first-generation synthetic pyrethroids. nih.gov These compounds were developed to have enhanced stability while retaining the high insecticidal potency and low mammalian toxicity of natural pyrethrins. asianpubs.org

Tetramethrin : One of the first synthetic pyrethroids with strong knockdown activity, tetramethrin is synthesized by the esterification of N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide with chrysanthemic acid. nih.gov An early synthetic exploration involved an attempt to acylate 2,4-dimethylbenzylamine (B150994) with this compound to produce an amide, which showed significantly less insecticidal activity than the corresponding ester. nih.gov This highlighted the critical role of the ester linkage, leading to the successful synthesis of tetramethrin. nih.gov

Phenothrin : This pyrethroid is prepared by the esterification of 3-phenoxybenzyl alcohol with chrysanthemic acid. inchem.orgnih.gov The reaction forms 3-phenoxybenzyl chrysanthemate, a compound with greater insecticidal activity and lower mammalian toxicity than natural pyrethrins. nih.gov

Resmethrin (B1680537) : Developed in 1967, resmethrin is the ester of chrysanthemic acid and 5-benzyl-3-furylmethyl alcohol. mdpi.com Its synthesis involves the reaction of the alcohol with this compound, typically in a solvent like benzene (B151609) with pyridine added to facilitate the reaction. nih.gov Resmethrin was the first synthetic pyrethroid to exhibit higher insecticidal activity than natural pyrethrins. mdpi.com

Table 1: Synthesis of Key Pyrethroids

Pyrethroid Alcohol Moiety Acid Moiety Source Reference Tetramethrin N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide Chrysanthemic acid arkat-usa.org Phenothrin 3-Phenoxybenzyl alcohol Chrysanthemic acid / this compound [1, 3] Resmethrin 5-Benzyl-3-furylmethyl alcohol Chrysanthemic acid / this compound [2, 11]

Stereoselective Approaches in Pyrethroid Synthesis

The biological activity of pyrethroids is highly dependent on their stereochemistry. Chrysanthemic acid has four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). wikipedia.org The (1R)-trans isomer is generally the most insecticidally active. nih.gov Consequently, stereoselective synthesis is crucial for producing the most potent insecticides.

This is achieved by using a specific, resolved stereoisomer of chrysanthemic acid to prepare the this compound. For instance, bioresmethrin, a more active form of resmethrin, is synthesized using only the (1R)-trans-chrysanthemic acid isomer. nih.govmdpi.com Similarly, the synthesis of other potent pyrethroids like S-bioallethrin involves the esterification of S-allethrolone specifically with 1R-trans-chrysanthemic acid chloride. google.com The synthesis of deltamethrin (B41696), one of the most powerful insecticides, requires an even more complex process involving the separation of chrysanthemic acid isomers to utilize the desired (1R,3R)-cis configuration for subsequent modification and esterification. unamur.be These approaches demonstrate the importance of controlling stereochemistry, which begins with the selection of the appropriate chrysanthemic acid isomer as the starting material.

Utilization in Natural Product Synthesis and Analog Generation

The high reactivity of this compound as an acylating agent makes it a candidate for the synthesis and modification of various natural products and heterocyclic compounds, beyond the realm of pyrethroids.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazole is a heterocyclic scaffold found in many pharmacologically active compounds. mdpi.com A common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. mdpi.comresearchgate.netsemanticscholar.org Research has shown that the reaction of o-phenylenediamines with acid chlorides can lead directly to the formation of benzimidazoles. researchgate.net

Based on this established reactivity, this compound could plausibly be used as a reactant with o-phenylenediamines. Such a reaction would be expected to yield a 2-substituted benzimidazole bearing the chrysanthemate-derived cyclopropyl (B3062369) group at the 2-position. While specific examples of this reaction are not detailed in the surveyed literature, the general synthetic pathway is well-precedented for other acyl chlorides. researchgate.net

Applications in Pheromone Synthesis

This compound and its derivatives are instrumental in the synthesis of certain insect pheromones. The inherent chirality and specific stereochemistry of the chrysanthemate core are often key features of the target pheromone molecules. Synthetic strategies leverage this compound to introduce this specific structural motif.

One notable application is in the synthesis of the sex pheromone for the citrophilus mealybug (Pseudococcus calceolariae). The synthesis involves the reduction of chrysanthemic acid esters (pyrethrins I) to produce chrysanthemol. This chrysanthemol, which can also be obtained from this compound, is then esterified with (R)-2-acetoxy-3-methylbutanoic acid to yield the active pheromone, (1R,3R)-chrysanthemyl (R)-2-acetoxy-3-methylbutanoate. researchgate.net This synthesis highlights the utility of the chrysanthemate skeleton in constructing complex, biologically active molecules.

Furthermore, (R)-trans-chrysanthemoyl chloride has been utilized as a derivatizing agent for chiral alcohols in the analysis of pheromones. diva-portal.org This application, while analytical in nature, underscores the importance of the chrysanthemoyl group in the study and synthesis of pheromones. The formation of diastereomeric esters allows for the separation and quantification of enantiomers of chiral alcohols that are often components of insect pheromone blends.

The synthesis of various pyrethroid insecticides, which are structurally related to natural pyrethrins, also extensively uses this compound or its parent acid. unamur.be While not strictly pheromones, the synthetic methodologies developed for pyrethroids are often adaptable to the synthesis of pheromones containing similar cyclopropane (B1198618) moieties.

| Pheromone/Related Compound | Precursor Derived from this compound | Key Synthetic Step |

| Citrophilus mealybug sex pheromone | Chrysanthemol | Esterification |

| Pyrethroid Insecticides (e.g., Resmethrin) | This compound | Esterification |

Derivatization for Chiral Analysis and Chromatographic Resolution

This compound is a valuable chiral derivatizing agent (CDA) for the analysis and resolution of enantiomers. wikipedia.org By reacting with a racemic mixture of compounds containing functional groups like alcohols or amines, it forms diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated by standard chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). tandfonline.comwikipedia.orglibretexts.org

The reaction of this compound with a racemic alcohol or amine leads to the formation of a mixture of diastereomeric esters or amides. researchgate.nettandfonline.com These diastereomers can then be separated on an achiral stationary phase in either GC or HPLC. tandfonline.comtcichemicals.comrsc.orgnih.gov The choice of the specific enantiomer of this compound (e.g., (+)-trans-chrysanthemoyl chloride) is crucial for this process.

For instance, the separation of the optical isomers of chrysanthemic acid itself has been achieved by converting the acid to its diastereomeric esters with l-menthol (B7771125). tandfonline.com These esters were then successfully separated by gas chromatography. tandfonline.com Similarly, (R)-trans-chrysanthemoyl chloride has been effectively used to derivatize chiral alcohols for analysis. diva-portal.org

The efficiency of the separation of these diastereomeric esters depends on several factors, including the chromatographic conditions and the nature of the stationary phase. tandfonline.com The bulky and rigid structure of the chrysanthemoyl group often enhances the separation between the diastereomers. diva-portal.org

| Analytical Technique | Analyte | Derivatizing Agent | Result |

| Gas Chromatography (GC) | Racemic alcohols | (R)-trans-chrysanthemoyl chloride | Separation of diastereomeric esters |

| Gas Chromatography (GC) | dl-cis, trans-chrysanthemic acid | l-menthol (via the acid chloride) | Separation of diastereomeric l-menthyl esters |

| High-Performance Liquid Chromatography (HPLC) | Racemic alcohols/amines | This compound | Separation of diastereomeric esters/amides |

The formation of diastereomers with this compound is a powerful method for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. tandfonline.comtcichemicals.comrsc.org Once the diastereomers are separated chromatographically, the relative peak areas directly correspond to the ratio of the enantiomers in the original mixture. libretexts.orgthieme-connect.de

This method is widely applicable and provides a reliable way to assess the success of asymmetric syntheses or to determine the enantiomeric composition of natural products. thieme-connect.de The key requirements for accurate determination are that the derivatization reaction proceeds to completion without any kinetic resolution or racemization of either the analyte or the derivatizing agent. thieme-connect.de

The use of this compound as a chiral derivatizing agent offers a robust and versatile tool for the analytical chemist, enabling the separation and quantification of enantiomers in a variety of contexts.

Synthesis of Homo-chrysanthemic Acid and Related Cyclopropane Carboxylic Acids

This compound can serve as a starting material or a structural model for the synthesis of related cyclopropane carboxylic acids, including homo-chrysanthemic acid. These syntheses often involve modifications of the side chain or the cyclopropane ring of the chrysanthemate skeleton.

While direct conversion of this compound to homo-chrysanthemic acid is not a common route, the fundamental cyclopropane structure of chrysanthemic acid provides a template for synthetic strategies aimed at producing analogues. General methods for the synthesis of cyclopropanecarboxylic acids often involve the reaction of a malonic ester with a dihaloalkane, followed by hydrolysis and decarboxylation. youtube.com Another approach is the hydrolysis of cyclopropyl cyanide. orgsyn.org

The synthesis of various substituted cyclopropane carboxylic acids, which are key components of many pyrethroid insecticides, often starts from precursors that can be conceptually related to chrysanthemic acid. For example, the synthesis of pyrethroids like deltamethrin and cypermethrin (B145020) involves the use of caronic acid, which can be derived from chrysanthemic acid through ozonolysis. unamur.be

The reactivity of the double bond in the isobutenyl side chain of this compound allows for various chemical transformations, potentially leading to the synthesis of more complex cyclopropane derivatives. These reactions can include oxidation, reduction, or addition reactions, providing access to a range of structurally diverse cyclopropane carboxylic acids.

| Target Compound | Synthetic Strategy | Relation to this compound |

| Cyclopropanecarboxylic acid | Malonic ester synthesis | Structural analogue |

| Caronic acid | Ozonolysis of chrysanthemic acid | Derivative |

| Substituted cyclopropane carboxylic acids | Various synthetic routes | Structural analogues and derivatives |

Stereochemical Aspects and Control in Chrysanthemoyl Chloride Chemistry

Enantiomeric and Diastereomeric Forms: Synthesis and Interconversion

The synthesis of specific enantiomeric and diastereomeric forms of chrysanthemic acid, and by extension its chloride, is a well-developed field, often relying on chiral pool synthesis, resolution, and stereospecific reactions.

Synthesis of Enantiopure Forms:

Chiral Pool Synthesis: A common strategy involves starting from readily available, inexpensive chiral natural products. wikipedia.orgescholarship.org For instance, pure (+)-trans-chrysanthemic acid has been synthesized from (+)-Δ³-carene, a component of turpentine. tandfonline.com This stereospecific synthesis leverages the existing chirality of the starting material to produce the desired enantiomer.

Enzymatic Resolution: Biochemical methods offer high stereoselectivity. Racemic chrysanthemic acid esters can be selectively hydrolyzed by microbial esterases, such as that from Arthrobacter globiformis, to yield optically active (+)-trans-chrysanthemic acid. tandfonline.com Similarly, lipases have been used for the enantioselective isomerization of precursors to afford (1R)-cis- and (1R)-trans-chrysanthemic acid. researchgate.net

Interconversion of Stereoisomers: The ability to convert between stereoisomers is crucial for maximizing the yield of the desired active form.

Cis-Trans Isomerization: The conversion between cis and trans isomers can be achieved under various conditions. Heating ethyl (-)-cis-chrysanthemate in the presence of sodium ethoxide can induce epimerization to the more stable trans form. tandfonline.com Photochemical irradiation is another method that promotes cis-trans isomerization of chrysanthemic acid and its derivatives, proceeding through a mechanism that involves the cleavage of the C1-C3 cyclopropane (B1198618) bond. nih.govd-nb.infonih.gov

Racemization: Treatment of enantiopure chrysanthemoyl chloride with Lewis acids can lead to racemization. For example, both enantiopure (1S,3S)-trans- and (1S,3R)-cis-chrysanthemoyl chloride, when treated with Lewis acids, can yield racemic trans-chrysanthemoyl chloride. unamur.beoup.com This process is significant as it can render a less useful enantiomer synthetically valuable by converting it into a racemic mixture that can then be resolved.

| Isomer Type | Target Isomer | Method | Key Transformation | Reference |

|---|---|---|---|---|

| Enantioselective Synthesis | (+)-trans-Chrysanthemic acid | Chiral Pool Synthesis | Stereospecific synthesis from (+)-Δ³-carene. | tandfonline.com |

| Enantioselective Synthesis | (1R)-trans-Chrysanthemic acid | Enzymatic Resolution | Lipase-catalyzed enantioselective isomerization of a precursor. | researchgate.net |

| Interconversion | trans-Chrysanthemate | Base-Catalyzed Epimerization | Heating ethyl (-)-cis-chrysanthemate with sodium ethoxide. | tandfonline.com |

| Interconversion | cis/trans mixture | Photochemical Isomerization | Irradiation of chrysanthemic acid leads to C1-C3 bond cleavage and recombination. | d-nb.infonih.gov |

| Interconversion | rac-trans-Chrysanthemoyl chloride | Lewis Acid-Catalyzed Racemization | Treatment of enantiopure cis- or trans-chrysanthemoyl chloride with a Lewis acid. | unamur.beoup.com |

Chiral Induction and Transfer in Stereoselective Transformations

Chiral induction, or asymmetric induction, refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, guided by a chiral feature in the substrate, reagent, or catalyst. msu.edu In the chemistry of this compound, the inherent chirality of the cyclopropane ring is effectively transferred to new stereocenters during synthesis.

A primary example of this is in the synthesis of pyrethroid insecticides. These are esters formed from a chrysanthemoyl moiety and an alcohol. arkat-usa.org When an enantiomerically pure form of this compound, such as (1R)-trans-chrysanthemoyl chloride, is reacted with a chiral alcohol (like (S)-allethrolone), the reaction produces a specific diastereomer of the pyrethroid ester. sakura.ne.jp The pre-existing stereocenters on the this compound direct the formation of the new ester linkage with a specific spatial orientation. This process of chirality transfer is fundamental, as the biological activity of the final insecticide is often highly dependent on the stereochemistry of both the acid and alcohol components. arkat-usa.orgresearchgate.netcjps.org The synthesis of pyrethrins (B594832) I, jasmolin I, and cinerin I of high stereochemical purity relies on the esterification of optically pure rethrolones with (1R)-trans-chrysanthemoyl chloride, demonstrating a highly controlled transfer of chirality. sakura.ne.jp

Development of Chiral Reagents and Auxiliaries Utilizing this compound

Beyond its role as a precursor to insecticides, this compound itself has been utilized as a chiral derivatizing agent (CDA). wikipedia.org CDAs are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated or distinguished by common analytical techniques like chromatography or NMR spectroscopy. wikipedia.orgyoutube.com

(+)-trans-Chrysanthemoyl chloride has been successfully employed as a chiral reagent to determine the enantiomeric purity of various chiral compounds, including secondary alcohols and amines. open.ac.ukgla.ac.uk The reaction of this compound with a racemic alcohol, for instance, yields two diastereomeric chrysanthemate esters. These diastereomers can then be separated and quantified using gas chromatography on a standard achiral column, allowing for the precise measurement of the original enantiomeric ratio of the alcohol. open.ac.uk This application showcases this compound's utility as a tool in stereochemical analysis, expanding its function beyond its traditional role as a building block.

| Analyte Class | Reaction | Resulting Products | Analytical Method | Reference |

|---|---|---|---|---|

| Racemic Secondary Alcohols | Esterification | Diastereomeric chrysanthemate esters | Gas Chromatography (GC) | open.ac.uk |

| Chiral Amines | Amidation | Diastereomeric chrysanthemoyl amides | Gas Chromatography (GC) | gla.ac.uk |

| Amino Acid Methyl Esters | Amidation | Diastereomeric chrysanthemoyl derivatives | Gas Chromatography (GC) | gla.ac.uk |

Impact of Absolute and Relative Stereochemistry on Synthetic Pathways

The absolute and relative stereochemistry of this compound profoundly dictates the course of synthetic pathways and the properties of the final products. mdpi.comwikipedia.org The insecticidal activity of synthetic pyrethroids is highly stereospecific. nih.gov The most active insecticides are typically derived from chrysanthemic acid with a (1R) configuration at the C1 position of the cyclopropane ring. montana.eduarkat-usa.org Enantiomers with the (1S) configuration are often significantly less active. tandfonline.com

Catalytic Methodologies Employing Chrysanthemoyl Chloride

Lewis Acid Catalysis in Reactivity and Selectivity

Lewis acid catalysis is a fundamental strategy in organic synthesis where metal-based Lewis acids function as electron-pair acceptors to increase the reactivity of a substrate. rsc.org In the context of chrysanthemoyl chloride, Lewis acids coordinate to the carbonyl oxygen or the chlorine atom, polarizing the acyl group and rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. rsc.orgorganic-chemistry.org This activation is crucial for a variety of transformations.

Research has shown that several common Lewis acids are effective in promoting reactions of chrysanthemic acid derivatives. organic-chemistry.org For instance, racemization of chrysanthemic acid anhydride, a related derivative, has been successfully achieved using catalysts such as aluminum trichloride (B1173362), iron trichloride, tin tetrachloride, titanium tetrachloride, and zinc chloride. organic-chemistry.org A study specifically focusing on the Lewis acid-catalyzed racemization of this compound itself has been documented, highlighting the ability of these catalysts to influence the stereochemical outcome at the chiral centers of the molecule. acs.org

| Lewis Acid Catalyst | Observed Transformation on Chrysanthemic Acid Derivatives | Reference |

|---|---|---|

| Aluminum trichloride (AlCl₃) | Racemization of anhydride | organic-chemistry.org |

| Iron trichloride (FeCl₃) | Racemization of anhydride | organic-chemistry.org |

| Tin tetrachloride (SnCl₄) | Racemization of anhydride | organic-chemistry.org |

| Titanium tetrachloride (TiCl₄) | Favorable results in racemization of anhydride | organic-chemistry.org |

| Zinc chloride (ZnCl₂) | Favorable results in racemization of anhydride | organic-chemistry.org |

The primary role of a Lewis acid is to accelerate reactions by providing an alternative mechanism with a lower activation energy. wikipedia.org By complexing with the this compound, the Lewis acid enhances its electrophilicity, dramatically increasing the rate of reactions with nucleophiles. rsc.org

Beyond rate enhancement, Lewis acids are pivotal for stereocontrol. rsc.org In reactions like the Diels-Alder reaction, Lewis acid catalysis is understood to accelerate the process by reducing the destabilizing steric Pauli repulsion between the interacting orbitals of the reactants, rather than solely by lowering the energy of the dienophile's LUMO. mdpi.com This modulation of frontier molecular orbitals and transition state geometries allows for control over regio- and diastereoselectivity. mdpi.com For this compound, the documented use of Lewis acids to induce racemization is a clear example of stereocontrol, allowing for the interconversion of stereoisomers to potentially favor the formation of a desired product in subsequent steps. organic-chemistry.orgacs.org

Organocatalytic Activation and Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering an attractive alternative to metal-based systems. rsc.org The activation of substrates in organocatalysis can occur through covalent or non-covalent interactions. cardiff.ac.uk For acyl chlorides like this compound, activation typically involves a Lewis base mechanism.

In one major pathway, a nucleophilic organocatalyst, such as a tertiary amine or phosphine, attacks the acyl chloride to form a highly reactive acylium ion or a related activated intermediate. rsc.orgnih.gov For example, enamines, which are key intermediates in many organocatalytic cycles, are versatile nucleophiles that can react with a broad range of electrophiles, including acyl chlorides. nih.gov Similarly, N-heterocyclic carbenes (NHCs) can render α,β-unsaturated aldehydes nucleophilic, enabling them to participate in reactions that would otherwise be impossible. nih.gov While specific applications of these methods to this compound are not extensively detailed, these established principles of organocatalysis provide a clear framework for its potential transformations, such as in acylation reactions. The development of organocatalyzed aldol (B89426) reactions, for instance, has become a powerful tool for synthesizing a vast number of useful products in optically enriched forms. acs.org

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful and versatile methods for bond formation, and these reactions have become indispensable in modern organic synthesis. acs.org Acyl chlorides are excellent electrophilic partners in a variety of transition metal-catalyzed reactions, particularly cross-coupling processes. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. acs.org

Among the various transition metals, palladium holds a preeminent position in catalyzing cross-coupling reactions. nih.gov Palladium-catalyzed chemoselective cross-coupling of acyl chlorides with organostannanes, known as Stille-type coupling, provides a highly efficient route to ketone synthesis. nih.gov This method is a valuable alternative to classical approaches like Friedel-Crafts acylations, as it is not constrained by the substituent-directing effects and reactivity requirements often associated with Lewis acid-catalyzed electrophilic aromatic substitutions. nih.gov

The catalyst, for example, bis(di-tert-butylchlorophosphine)palladium(II) dichloride, can tolerate a wide array of functional groups, including aryl chlorides and bromides, which would typically be expected to undergo oxidative addition to palladium complexes themselves. nih.gov This high chemoselectivity allows for the targeted synthesis of complex ketones. nih.gov Although a specific study detailing the Stille coupling of this compound was not identified, the general applicability of this reaction to a range of aliphatic and aromatic acyl chlorides demonstrates its potential for use with this substrate. nih.gov

| Acyl Chloride | Organostannane | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Tributyl(phenyl)stannane | [PdCl(P(t-Bu)₂Cl)]₂ (2.5 mol %) | 94% | nih.gov |

| 4-Chlorobenzoyl chloride | Tributyl(phenyl)stannane | [PdCl(P(t-Bu)₂Cl)]₂ (2.5 mol %) | 98% | nih.gov |

| Cyclohexanecarbonyl chloride | Tributyl(phenyl)stannane | [PdCl(P(t-Bu)₂Cl)]₂ (2.5 mol %) | 91% | nih.gov |

Synergistic and Cooperative Catalysis

Synergistic catalysis represents a sophisticated strategy where two distinct catalysts simultaneously activate both the nucleophile and the electrophile to enable a single chemical transformation. nih.gov This approach can unlock new reaction pathways and improve the efficiency and selectivity of existing ones. nih.gov A prominent example relevant to acyl chlorides is the development of photoredox/nickel dual catalysis. organic-chemistry.orgrsc.org

This synergistic system has been successfully employed for the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates or hypercoordinated alkylsilicates. rsc.orgnih.gov In this process, a photocatalyst, upon excitation by visible light, activates the alkylboron or alkylsilicate reagent to generate a radical species. rsc.org Simultaneously, a nickel catalyst activates the acyl chloride (such as this compound) via an oxidative addition step. rsc.org The two catalytic cycles then merge to form the new carbon-carbon bond, yielding a ketone product under remarkably mild, room-temperature conditions. organic-chemistry.orgrsc.org This method avoids the use of highly reactive and often unstable organometallic reagents like Grignard or organolithium compounds. rsc.org The reaction shows broad functional group tolerance, successfully coupling sterically hindered substrates like 1-adamantanecarbonyl chloride. acs.org

Cooperative catalysis is a related concept where multiple catalysts or catalytic sites work in concert. wikipedia.orgrsc.org This can involve bimetallic systems or, more recently, the combination of a transition metal catalyst with an organocatalyst. rsc.org For instance, a chiral amine organocatalyst could generate a nucleophilic enamine from an aldehyde, while a transition metal complex activates an electrophilic partner. nih.gov Such cooperative strategies offer powerful platforms for developing stereodivergent syntheses, where any possible stereoisomer of a product can be accessed by simply choosing the appropriate combination of chiral catalysts. rsc.org The application of these advanced catalytic systems to this compound opens new avenues for creating complex, chiral molecules with high precision.

Analytical and Spectroscopic Characterization in Chrysanthemoyl Chloride Research

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating complex mixtures and assessing the purity of chrysanthemoyl chloride. These techniques are particularly crucial for resolving its various stereoisomers, which can exhibit different biological activities.

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound and its derivatives. tandfonline.comgla.ac.ukcore.ac.uk It is frequently used to determine the purity of synthetic batches and to separate different isomers. core.ac.ukguidechem.com For instance, the determination of the cis-to-trans ratio of chrysanthemic acid, a precursor to this compound, is commonly performed by GC. psu.edu

A significant application of GC in this field is the resolution of enantiomers. This is often achieved by converting the enantiomers into diastereomers through derivatization with a chiral reagent prior to analysis on an optically inactive column. tandfonline.com For example, chrysanthemic acid isomers have been successfully separated by converting them into their l-menthyl esters. tandfonline.com This derivatization allows for the resolution of d-trans, l-trans, and dl-cis forms on a packed column with a stationary phase like 2% QF-1 on Chromosorb W. tandfonline.com Similarly, (R)-trans-chrysanthemoyl chloride has been used as a derivatizing agent for the stereoisomeric analysis of other chiral molecules, such as secondary alcohols, by GC-MS. diva-portal.orgbicyclus.se

The choice of column and conditions is critical for successful separation. Columns like the Agilent J&W DB-624, a 6% cyanopropylphenyl–94% dimethylpolysiloxane bonded phase column, are popular for such analyses. chromatographyonline.com Optimized temperature programs and carrier gas flow rates are essential to achieve good resolution of all components. chromatographyonline.com In some cases, dual-column systems or two-dimensional GC (2D-GC) may be employed for particularly complex separations. chromatographyonline.com

Below is a table summarizing typical GC conditions used in the analysis of this compound derivatives:

| Parameter | Value | Reference |

| Column Type | Glass, 2m x 3mm ID | tandfonline.com |

| Stationary Phase | 2% QF-1 on 60-80 mesh Chromosorb W | tandfonline.com |

| Carrier Gas | Helium | tandfonline.com |

| Flow Rate | 50 ml/min | tandfonline.com |

| Detector | Flame Ionization Detector (FID) | tandfonline.com |

| Column Temperature | 120°C | tandfonline.com |

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of this compound and related compounds, especially for those that are less volatile or thermally labile. nemi.gov Reversed-phase HPLC, often utilizing a C18 column, is a common mode of separation. nih.govcellmosaic.com

Method development in HPLC often involves a systematic approach, sometimes guided by Quality by Design (QbD) principles, to optimize parameters like mobile phase composition, temperature, and gradient time. molnar-institute.com For instance, a mixture of acetonitrile (B52724) and water or methanol (B129727) and an aqueous buffer is frequently used as the mobile phase. nemi.govnih.govcu.edu.eg The selection of the stationary phase and organic modifiers is crucial for achieving the desired separation. molnar-institute.com

HPLC is particularly useful for quantifying the purity of samples and for analyzing mixtures containing both the parent compound and its derivatives or impurities. nih.govcu.edu.eg The use of a UV detector is common, with the detection wavelength chosen based on the absorbance characteristics of the analytes. nemi.govnih.gov

The following table outlines typical parameters for an HPLC analysis of related compounds:

| Parameter | Value | Reference |

| Column | Nova-Pak C18 | nih.gov |

| Mobile Phase | Binary mixture of MeOH and 10 mM H3PO4 | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | UV at 280 nm | nih.gov |

| Temperature | Room Temperature | nih.gov |

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. core.ac.ukresearchgate.net Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. researchgate.netresearchgate.net

In ¹H NMR spectroscopy of this compound, the chemical shifts of the protons provide information about their local electronic environment. researchgate.net For example, the protons on the cyclopropane (B1198618) ring and the methyl groups will have characteristic chemical shifts. researchgate.net Tetramethylsilane (TMS) is commonly used as an internal reference standard, with its chemical shift set to 0.00 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.netdocbrown.info The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. docbrown.info The carbonyl carbon of the acyl chloride group, for instance, will appear at a characteristic downfield chemical shift.

The following table presents predicted ¹H NMR and ¹³C NMR data for this compound, which can be used for its identification:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Varies depending on specific protons |

| ¹³C NMR | Varies depending on specific carbons |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, MS can confirm the molecular formula (C₁₀H₁₅ClO) by identifying the molecular ion peak. guidechem.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. whitman.edulibretexts.org When this compound is subjected to ionization, it can break apart into smaller, charged fragments. The masses of these fragments can help to deduce the structure of the original molecule. libretexts.org For example, the loss of a chlorine atom or the cleavage of the cyclopropane ring would result in characteristic fragment ions. libretexts.org

Gas chromatography is often coupled with mass spectrometry (GC-MS), combining the separation power of GC with the identification capabilities of MS. gla.ac.ukbicyclus.se This hyphenated technique is particularly useful for analyzing complex mixtures and identifying individual components, such as the different stereoisomers of this compound derivatives. bicyclus.se

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While direct X-ray crystallographic data for this compound itself is not commonly reported, the technique has been applied to its derivatives to unambiguously establish their stereochemistry. By converting this compound into a stable crystalline derivative, its absolute configuration can be determined. This information is crucial for understanding the structure-activity relationships of pyrethroid insecticides derived from it.

Future Research Directions and Perspectives

Innovations in Sustainable and Green Synthesis of Chrysanthemoyl Chloride

The traditional synthesis of this compound often involves reagents like thionyl chloride, which generate stoichiometric waste products such as sulfur dioxide and hydrochloric acid. tandfonline.com Green chemistry principles, which prioritize waste prevention and atom economy, are driving the search for more environmentally benign synthetic routes. acs.org

Future research will likely focus on developing catalytic methods to replace stoichiometric reagents. acs.org For instance, investigations into novel catalytic systems that can directly convert chrysanthemic acid to the acid chloride with high efficiency and minimal byproducts are a key goal. This could involve exploring new types of catalysts that are recyclable and operate under milder conditions. organic-chemistry.org Another promising area is the development of solvent-free reaction conditions, which would significantly reduce the environmental impact by eliminating the use of volatile organic solvents like methylene (B1212753) chloride. ijret.org The principles of process mass intensity, which measure the total mass of materials used to produce a certain mass of product, will be a critical metric in evaluating the greenness of new synthetic protocols. acs.org Furthermore, exploring bio-based feedstocks and enzymatic transformations, which can offer high specificity and reduce the need for protecting groups, represents a frontier in the sustainable production of this compound and its precursors. acs.orgtandfonline.com

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

This compound possesses a unique molecular structure, combining a strained cyclopropane (B1198618) ring, an isobutenyl group, and a reactive acyl chloride. unamur.be This combination results in a rich and complex reactivity that is not yet fully explored. unamur.be While its use in forming esters and amides is well-established, future research can uncover new transformations by subjecting the molecule to a wider range of reaction conditions and reagents. nih.govasianpubs.orgcymitquimica.com

A key area of interest is the selective manipulation of the cyclopropane ring and the vinyl group. Research has shown that the cyclopropane ring's C1-C3 bond can be cleaved under the influence of Lewis acids, leading to racemization through a ring-opened cationic intermediate. oup.comoup.com Deeper exploration of this reactivity with a broader scope of Lewis acids or other catalytic systems could lead to controlled ring-opening or rearrangement reactions, providing access to novel molecular scaffolds. The diastereoisomers of chrysanthemic acid and its derivatives often exhibit different reactivity, presenting an opportunity to develop highly selective transformations. unamur.be Investigating its behavior in transition metal-catalyzed cross-coupling reactions, which has been rarely used on chrysanthemates, could unlock new pathways for functionalization. unamur.be

Expanding the Scope of Synthetic Applications in Complex Molecular Architectures

The primary application of this compound has historically been the synthesis of pyrethroid insecticides. unamur.besmolecule.com However, its structural features make it a valuable building block for a much wider array of complex molecules. smolecule.com Future research is expected to increasingly leverage this compound as a chiral starting material for the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.net

Recent studies have already demonstrated its utility in creating benzimidazole (B57391) derivatives with potential antifungal properties, showcasing its potential in medicinal chemistry. nih.govjst.go.jp The electrophilic nature of the carbonyl chloride group allows for facile reaction with various nucleophiles, enabling its incorporation into diverse molecular structures. Researchers can explore its use in multicomponent reactions or tandem sequences to rapidly build molecular complexity. The unique stereochemistry and functionality of this compound can be exploited to synthesize novel polymers or materials with specific properties. By moving beyond its traditional role, chemists can unlock the full potential of this versatile intermediate in constructing intricate and biologically active molecules for a variety of applications. researchgate.net

Advanced Mechanistic Insights through Computational Chemistry

Computational chemistry offers powerful tools to unravel the complex reaction mechanisms of this compound at a molecular level. unirioja.es While mechanistic pathways have been proposed for reactions like the Lewis acid-catalyzed racemization, computational studies can provide detailed energetic and structural information to validate and refine these hypotheses. oup.comoup.com Using methods such as Density Functional Theory (DFT), researchers can model transition states, calculate reaction barriers, and predict the stereochemical outcomes of reactions. unirioja.esic.ac.uk

Future computational work could focus on several key areas. A detailed computational analysis of the C1-C3 bond cleavage and ring-opening mechanism would provide a deeper understanding of the factors controlling this transformation. oup.com Computational models can also be employed to predict how different substituents on the cyclopropane ring or the isobutenyl group might influence the molecule's reactivity, guiding the design of new derivatives with tailored properties. unamur.be Furthermore, computational screening of potential catalysts for greener synthesis protocols could accelerate the discovery of more efficient and sustainable production methods. unirioja.esrsc.org By integrating computational chemistry with experimental work, a more complete picture of the reactivity and potential of this compound can be developed, paving the way for the rational design of new reactions and applications. arxiv.org

Q & A

Q. What are the optimized synthetic routes for chrysanthemoyl chloride, and how do reaction conditions influence yield and purity?